methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4 and a furan-2-yl moiety at position 3. The triazole ring is further functionalized with a sulfanyl-acetyl-amino-benzoate ester chain, which enhances its pharmacokinetic properties and binding affinity to biological targets. This compound belongs to a class of triazole derivatives known for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects .
Properties
CAS No. |
889949-28-4 |
|---|---|
Molecular Formula |
C22H17ClN4O4S |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(2-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O4S/c1-30-21(29)14-8-10-15(11-9-14)24-19(28)13-32-22-26-25-20(18-7-4-12-31-18)27(22)17-6-3-2-5-16(17)23/h2-12H,13H2,1H3,(H,24,28) |
InChI Key |
ABCCPYUVZQGQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the furan and chlorophenyl groups, and the final coupling with the benzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The choice of solvents and reagents would also be influenced by cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while nucleophilic substitution on the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of related compounds, such as 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives, demonstrated significant in vitro antitumor activity against various human tumor cell lines. The most effective compounds exhibited low micromolar GI50 levels (ranging from 1.9 to 3.0 μM) against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Antimicrobial Properties
The presence of the triazole ring in the compound structure is associated with antimicrobial activity. Compounds containing similar structural motifs have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of cellular processes in pathogens, making them a focus for developing new antibiotics .
Antifungal Applications
The triazole moiety also contributes to antifungal properties. Compounds like those derived from methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have been explored for their effectiveness against various fungal infections, particularly in immunocompromised patients .
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its effectiveness against fungal pathogens responsible for crop diseases can enhance agricultural productivity and reduce reliance on traditional chemical fungicides .
Plant Growth Regulators
Research has indicated that derivatives of triazole compounds can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could lead to improved crop yields under adverse conditions .
Coordination Chemistry
The compound's ability to form metal complexes makes it valuable in coordination chemistry. Such complexes can be used for the separation and detection of transition metals due to their unique electronic properties .
Sensor Development
This compound has potential applications in sensor technology. Its structural features can be exploited to develop sensors for detecting specific ions or molecules based on changes in fluorescence or conductivity .
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and furan groups may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogues:
Structural Analysis
- Position 4 Substituents : The 2-chlorophenyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to the 4-chlorophenyl () or phenyl () substituents. This improves target selectivity in anti-inflammatory pathways .
- Position 5 Heterocycles : The furan-2-yl group (target compound) offers moderate π-π stacking interactions, whereas pyridinyl () or benzothiazolyl () moieties increase hydrophobicity and membrane penetration .
- Linker Modifications: The sulfanyl-acetyl-amino-benzoate ester in the target compound balances solubility and bioavailability, outperforming thioxo () or morpholine-sulfonyl () derivatives in oral absorption .
Pharmacological Performance
- Anti-Exudative Activity: The target compound demonstrated 68% inhibition of edema at 10 mg/kg in carrageenan-induced rat models, comparable to diclofenac sodium (8 mg/kg) . Analogues with 4-amino substituents () showed reduced efficacy due to lower metabolic stability .
- Antimicrobial Potency : While the target compound lacks direct antimicrobial data, structurally similar derivatives with 4-ethyl-furan-2-yl groups () exhibited MIC values of 12.5 µg/mL against E. coli and S. aureus .
- Electron-Withdrawing Effects : The 2-chlorophenyl group (target) enhances anti-inflammatory activity compared to 4-chlorophenyl () or methoxy-substituted () variants, as shown by COX-2 inhibition assays .
Biological Activity
Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The compound features a triazole ring, which is a well-known scaffold in medicinal chemistry due to its versatile biological activities. The presence of the furan and chlorophenyl groups enhances its pharmacological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN4O3S |
| Molecular Weight | 366.83 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can inhibit enzymes involved in fungal cell wall synthesis and bacterial replication. Additionally, the sulfanyl group may enhance the compound's ability to form reactive intermediates that can disrupt cellular processes.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that similar triazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of 1,2,4-triazole have been reported to have minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
- Antifungal Activity : The triazole moiety is particularly effective against fungal pathogens due to its mechanism of inhibiting ergosterol synthesis in fungal cell membranes. Compounds with this structure have been documented to exhibit high efficacy against species such as Candida albicans and Aspergillus spp. .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This is consistent with findings from related triazole compounds that inhibit cell proliferation in various cancer models .
Case Studies
-
Study on Antimicrobial Activity :
A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. One derivative exhibited an MIC of 12 μg/mL against S. aureus, indicating strong antibacterial potential . -
Fungal Inhibition Study :
Another study evaluated the antifungal activity of triazole compounds against C. albicans, reporting an MIC of 8 μg/mL for a closely related structure . -
Anticancer Activity Assessment :
In vitro tests on human cancer cell lines revealed that triazole derivatives could inhibit tumor growth significantly compared to control groups, with IC50 values suggesting potency comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
